1-benzyl-N-[2-(phenylthio)ethyl]-4-piperidinecarboxamide
Overview
Description
1-benzyl-N-[2-(phenylthio)ethyl]-4-piperidinecarboxamide, also known as BTPEP, is a chemical compound that has been of interest to the scientific community due to its potential applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-benzyl-N-[2-(phenylthio)ethyl]-4-piperidinecarboxamide is not fully understood. However, it is thought to act on the central nervous system by binding to specific receptors and modulating the activity of neurotransmitters.
Biochemical and Physiological Effects:
1-benzyl-N-[2-(phenylthio)ethyl]-4-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to have analgesic and anesthetic effects, and may also have anti-inflammatory and anti-tumor effects.
Advantages and Limitations for Lab Experiments
One advantage of using 1-benzyl-N-[2-(phenylthio)ethyl]-4-piperidinecarboxamide in lab experiments is that it is relatively easy to synthesize. Additionally, it has been shown to have a range of potential applications, which makes it a versatile compound for researchers. However, one limitation of using 1-benzyl-N-[2-(phenylthio)ethyl]-4-piperidinecarboxamide is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Future Directions
There are several future directions for research on 1-benzyl-N-[2-(phenylthio)ethyl]-4-piperidinecarboxamide. One area of focus could be on further elucidating its mechanism of action, which could help to inform the development of new drugs based on this compound. Additionally, more research could be done on its potential applications as an analgesic and anesthetic agent, as well as its potential anti-inflammatory and anti-tumor effects. Finally, research could also be done on developing new synthesis methods for 1-benzyl-N-[2-(phenylthio)ethyl]-4-piperidinecarboxamide that are more efficient and environmentally friendly.
Scientific Research Applications
1-benzyl-N-[2-(phenylthio)ethyl]-4-piperidinecarboxamide has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have activity against certain cancer cell lines, and may have potential as a chemotherapeutic agent. Additionally, 1-benzyl-N-[2-(phenylthio)ethyl]-4-piperidinecarboxamide has been studied for its potential use as an analgesic and anesthetic agent.
properties
IUPAC Name |
1-benzyl-N-(2-phenylsulfanylethyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2OS/c24-21(22-13-16-25-20-9-5-2-6-10-20)19-11-14-23(15-12-19)17-18-7-3-1-4-8-18/h1-10,19H,11-17H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNUTWHREPIDSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCSC2=CC=CC=C2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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